N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiophene Core: Starting with a thiophene derivative, the core structure is prepared through cyclization reactions.
Substitution Reactions: Introduction of the 3,4-dimethylphenyl and 4-ethoxyphenyl groups through electrophilic aromatic substitution.
Sulfamoylation: The methylsulfamoyl group is introduced using sulfonamide chemistry.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)(ethyl)sulfamoyl]thiophene-2-carboxamide
Uniqueness
The unique combination of substituents in N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-5-28-19-10-8-18(9-11-19)24(4)30(26,27)20-12-13-29-21(20)22(25)23-17-7-6-15(2)16(3)14-17/h6-14H,5H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPSMGDNHWTMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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